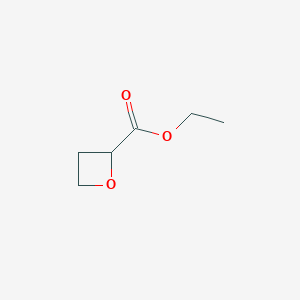

Oxetane-2-carboxylic acid ethyl ester

Descripción general

Descripción

Oxetane-2-carboxylic acid ethyl ester is a versatile chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is characterized by a four-membered oxetane ring, which imparts unique chemical properties and reactivity. This compound is used in various scientific research fields, including drug discovery and polymer synthesis.

Mecanismo De Acción

Target of Action

It is believed that the cyclic ester ring plays a role in its biological activity.

Mode of Action

Biochemical Pathways

It is known that the compound is involved in the synthesis of oxetanes through ring-closing approaches, with the cyclization step forming a c−o or c−c bond .

Pharmacokinetics

Oxetane-2-carboxylic acid ethyl ester is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use the compound in a well-ventilated area and avoid contact with moisture . The compound should also be stored in an inert atmosphere at 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Oxetane-2-carboxylic acid ethyl ester is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit hog liver esterase and hog pancreas lipase . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to demonstrate antineoplastic, antiviral, and antifungal activity . It also acts as an angiogenesis stimulator, respiratory analeptic, and antiallergic agent .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit hog liver esterase and hog pancreas lipase .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects. For instance, it has been found that many oxetane-carboxylic acids are intrinsically unstable – they easily isomerize into lactones under storage at room temperature or under slight heating .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxetane-2-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors to form the oxetane ring. For example, the intramolecular etherification of suitable alcohols can lead to the formation of oxetane derivatives . Another method involves the epoxide ring opening followed by ring-closing reactions . Additionally, electrophilic halocyclization of alcohols can be employed to synthesize oxetane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions .

Análisis De Reacciones Químicas

Types of Reactions

Oxetane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Oxetane-2-carboxylic acid ethyl ester finds applications in various scientific research fields:

Comparación Con Compuestos Similares

Similar Compounds

Oxetane-2-carboxylic acid methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Oxetan-3-one: Another oxetane derivative with different functional groups.

Uniqueness

Oxetane-2-carboxylic acid ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other oxetane derivatives . This uniqueness makes it valuable in various research and industrial applications.

Propiedades

IUPAC Name |

ethyl oxetane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)5-3-4-9-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPSDZDBAGXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311024 | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-00-0 | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2921735.png)

![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)

![ethyl 4-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2921739.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2921741.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2921742.png)

![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)

![N-methyl-N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide](/img/structure/B2921753.png)

![5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2921755.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)